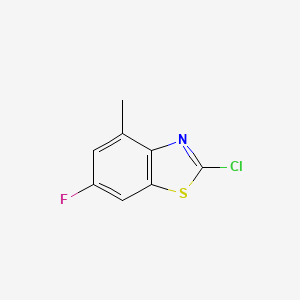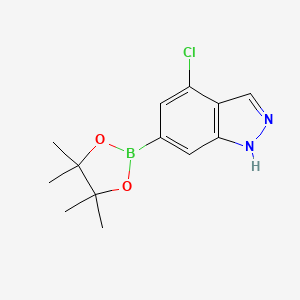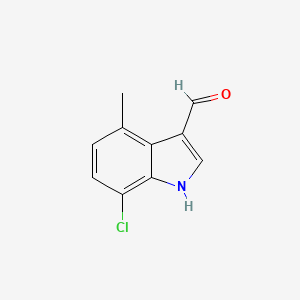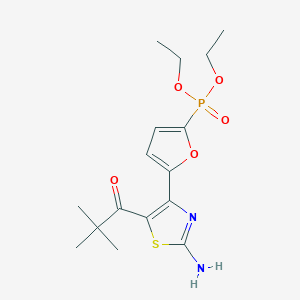![molecular formula C13H25NO3 B1457993 1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1707710-36-8](/img/structure/B1457993.png)
1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Overview
Description
This compound is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . They are also used as building blocks and reagents in synthesizing organic compounds .Physical and Chemical Properties Analysis
The compound “1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one” has a molecular weight of 243.35 . It is a powder at room temperature .Scientific Research Applications
Recent Patents of Dipeptidyl Peptidase IV Inhibitors
Research in finding new dipeptidyl peptidase IV (DPP IV) inhibitors, which are significant for the treatment of type 2 diabetes mellitus (T2DM), is intense. The study includes piperidines among other chemical groups as part of the search for effective antidiabetic drugs, highlighting the role of such compounds in developing medications that inhibit GLP-1 and GIP degradation by DPP IV without affecting the protease's activity on other substrates or its interactions with other proteins (Mendieta, Tarragó, & Giralt, 2011).
Food-Borne Amines and Amides as Potential Precursors of Endogenous Carcinogens
This research emphasizes the significance of naturally occurring amines and amides, including piperidine derivatives, as precursors of carcinogenic N-nitroso compounds in vivo. The study investigates the epidemiological significance of these compounds in human cancer, demonstrating the complex interactions between dietary components and cancer risk factors (Lin, 1986).
Designer Drug Abuse in Poland
Piperidines are mentioned in the context of designer drugs, illustrating the psychoactive and toxic properties of substances found from seizures of illegal drug products. This study reflects on the legal and scientific challenges posed by novel psychoactive substances, including piperidine derivatives (Biliński, Hołownia, Kapka-Skrzypczak, & Wojtyła, 2012).
Piperine-A Major Principle of Black Pepper: A Review of Its Bioactivity and Studies
Piperine, a bioactive compound found in black pepper, exhibits numerous physiological effects beneficial to human health. This review highlights the therapeutic potential of piperine, including its antimicrobial, immunomodulatory, hepatoprotective, antioxidant, antimetastatic, antitumor, and drug availability-enhancing characteristics. Such studies underline the importance of piperidine structures in developing health-enhancing and therapeutic formulations (Stojanović-Radić et al., 2019).
Novel Agents That Potentially Inhibit Irinotecan-Induced Diarrhea
The review discusses novel agents, including piperidine derivatives, potentially inhibiting diarrhea induced by Irinotecan (CPT-11), a chemotherapeutic agent. This reflects on the role of such compounds in alleviating side effects associated with cancer treatment, highlighting the diverse applications of piperidine structures in medicinal chemistry (Yang et al., 2005).
Properties
IUPAC Name |
1-[4-(dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)12(15)14-8-6-10(7-9-14)11(16-4)17-5/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKFWOZECDXCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)

![4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B1457915.png)
![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)
![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1457920.png)






![C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B1457931.png)

